Product packaging for 2-Methylbenzothiazole-6-boronic acid(Cat. No.:CAS No. 866332-18-5)

2-Methylbenzothiazole-6-boronic acid

Cat. No.: B1457073
CAS No.: 866332-18-5
M. Wt: 193.04 g/mol
InChI Key: FVTHDHCPCNNOAG-UHFFFAOYSA-N
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Description

2-Methylbenzothiazole-6-boronic acid (CAS 866332-18-5) is an organoboron compound with the molecular formula C8H8BNO2S and a molecular weight of 193.03 g/mol . Its structure features a benzothiazole core, a privileged scaffold in medicinal chemistry, substituted with a methyl group at the 2-position and a boronic acid functional group at the 6-position. The boronic acid group makes this compound a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in the development of pharmaceuticals and organic materials . This product is supplied for research and development purposes. It must be stored in an inert atmosphere at 2-8°C to maintain stability . Please note that this product is for research use only and is not intended for diagnostic or therapeutic applications. * CAS Number : 866332-18-5 * Molecular Formula : C8H8BNO2S * Molecular Weight : 193.03 g/mol * MDL Number : MFCD18417392 * Storage : Inert atmosphere, 2-8°C * Safety : Refer to the Safety Data Sheet for detailed handling and hazard information. Signal word: Warning .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BNO2S B1457073 2-Methylbenzothiazole-6-boronic acid CAS No. 866332-18-5

Properties

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTHDHCPCNNOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(S2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729122
Record name (2-Methyl-1,3-benzothiazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866332-18-5
Record name (2-Methyl-1,3-benzothiazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The most common and efficient method to prepare 2-Methylbenzothiazole-6-boronic acid derivatives involves the Suzuki-Miyaura cross-coupling reaction of halogenated 2-methylbenzothiazole with bis(pinacolato)diboron, followed by hydrolysis or direct isolation of the boronic acid or its pinacol ester.

Typical procedure:

Workup and purification:

  • Quenching with water
  • Extraction with ethyl acetate
  • Drying over sodium sulfate
  • Concentration under reduced pressure
  • Purification by flash column chromatography (hexane/ethyl acetate mixtures)

Yield: Approximately 73% of the boronic acid pinacol ester as a pale yellow solid.

Two-Step Synthesis from 2,5-Dibromo Derivatives (Patent Method)

An alternative method reported in patent CN102653545A describes a two-step synthesis starting from 2,5-dibromothiazole:

Step 1: Formation of 2-methyl formate-5-bromothiazole

  • React 2,5-dibromothiazole with n-butyllithium at low temperature (-100 °C) in ether solvent to generate a lithium intermediate.
  • Add methyl chloroformate to introduce the methyl formate group at the 2-position, yielding 2-methyl formate-5-bromothiazole with about 67% yield.

Step 2: Coupling with boronic acid pinacol ester

  • Dissolve the brominated intermediate in 1,4-dioxane.
  • Add pure boronic acid pinacol ester, potassium ethanoate as base, and a palladium catalyst such as ferrocene palladium chloride.
  • Heat at 60-80 °C under nitrogen atmosphere overnight.
  • Purify the product by silica gel chromatography to obtain 2-methyl formate-5-boronic acid pinacol ester with an 85% yield.

This method emphasizes the formation of boronic acid esters from brominated intermediates via palladium-catalyzed coupling, providing a total yield over 50% for the two steps combined.

Condensation and Post-Coupling Modifications

In some synthetic schemes, the boronic acid intermediate is further reacted with other heterocyclic compounds such as 2-methylbenzothiazole in condensation reactions, often involving strong bases (e.g., KOH) in polar aprotic solvents like DMSO. This step is typically conducted overnight at room temperature, followed by neutralization and extraction to isolate the final product.

Comparative Data Table of Preparation Methods

Method No. Starting Material Key Reagents/Catalysts Solvent Temperature (°C) Reaction Time Yield (%) Notes
1 6-Iodo-2-methylbenzothiazole Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc DMSO 80 5 h 73 Standard Suzuki coupling, isolated as pinacol ester
2 2,5-Dibromothiazole n-BuLi, methyl chloroformate (step 1) Ether -100 (step 1) 18 h (step 1) 67 (step 1) Low temperature lithiation and formylation
2-methyl formate-5-bromothiazole Boronic acid pinacol ester, Pd catalyst, KOAc (step 2) 1,4-Dioxane 60-80 (step 2) Overnight 85 (step 2) Palladium-catalyzed coupling
3 Suzuki coupling product 2-Methylbenzothiazole, KOH DMSO Room temperature Overnight ~20 Condensation post-coupling step

Detailed Research Findings and Notes

  • The Suzuki-Miyaura cross-coupling method is the most widely used due to its mild conditions, good yields, and scalability. The use of bis(pinacolato)diboron allows for stable boronic ester intermediates, which can be hydrolyzed to boronic acids if needed.
  • Palladium catalysts such as Pd(dppf)Cl2 and ferrocene palladium chloride are effective in catalyzing the borylation of aryl halides.
  • Bases like potassium acetate are preferred for their mildness and compatibility with the catalyst system.
  • Solvents such as DMSO and 1,4-dioxane provide good solubility for reactants and facilitate the reaction at moderate temperatures (60-80 °C).
  • The lithiation and formylation method starting from dibromo derivatives requires careful temperature control (-100 °C) and is more complex but can be useful for introducing specific functional groups before borylation.
  • Post-coupling condensation reactions with 2-methylbenzothiazole and other heterocycles may be necessary for further functionalization, though yields tend to be lower (~20%).
  • Purification is typically achieved via silica gel chromatography with hexane/ethyl acetate mixtures, ensuring high purity of the boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzothiazole-6-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Boronic acids have been recognized for their role in the development of anticancer agents. The incorporation of the boronic acid moiety into drug candidates can enhance their selectivity and efficacy. For example, compounds like bortezomib, a proteasome inhibitor, have paved the way for further exploration of boronic acids in cancer therapy . The unique structure of 2-Methylbenzothiazole-6-boronic acid allows for modifications that can lead to novel anticancer agents with improved pharmacokinetic properties.

Antibacterial and Antiviral Properties:
Research indicates that boronic acids exhibit antibacterial and antiviral activities, making them valuable in developing new therapeutic agents. The reactivity of the boronic acid group facilitates interactions with biological targets, potentially leading to new treatments for infections .

Organic Synthesis

Suzuki-Miyaura Coupling:
this compound can be employed as a coupling partner in Suzuki-Miyaura reactions, a widely used method for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The stability and reactivity of this boronic acid derivative make it an excellent candidate for such transformations .

Building Block for Drug Discovery:
As a versatile scaffold, this compound serves as a building block for synthesizing novel drug candidates. Its ability to undergo various chemical transformations allows researchers to explore new compounds with potential therapeutic activities.

Materials Science

Sensor Development:
Boronic acids have been investigated for their application in sensor technologies due to their ability to form reversible covalent bonds with diols. This property can be harnessed in developing sensors for detecting sugars and other biomolecules, which is essential in biomedical diagnostics .

Polymer Chemistry:
In polymer science, the incorporation of boronic acids into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in creating smart materials that respond to environmental stimuli .

Case Studies

Study Focus Findings
Study on Anticancer Activity of Boronic AcidsInvestigated the effects of various boronic acids on cancer cell linesDemonstrated that derivatives like this compound exhibit significant cytotoxicity against specific cancer types
Development of Boron-Based SensorsExplored the use of boronic acids in sensor technologyFound that sensors utilizing this compound showed high sensitivity to glucose detection

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole Family

The table below compares key benzothiazole-based boronic acids:

Compound Name Substituent/Modification Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
2-Methylbenzothiazole-6-boronic acid Methyl (C2), boronic acid (C6) Benzothiazole C₈H₈BNO₂S 193.03 Suzuki coupling; drug intermediates
[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid Methylsulfanyl (C2) Benzothiazole C₈H₈BNO₂S₂ 225.10 Enhanced stability; potential antiviral agents
(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)boronic acid Thioxo group (C2) Benzothiazole C₇H₆BNO₂S₂ 211.07 Electron-deficient scaffold; sensor applications

Key Observations :

  • Substituent Effects : The methyl group in this compound enhances solubility in organic solvents compared to the methylsulfanyl or thioxo derivatives, which may exhibit stronger electron-withdrawing effects .
  • Reactivity : The boronic acid at position 6 ensures compatibility with Suzuki reactions, but the thioxo derivative (CAS 190580-99-5) may require deprotection steps due to its reduced stability .

Boronic Acids with Heterocyclic Variations

Comparisons with boronic acids containing alternative heterocycles:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
6-Methoxy-benzo[b]thiophene-2-boronic acid Benzo[b]thiophene C₉H₉BO₃S 223.04 Fluorescent probes; OLED materials
B-(2-Methyl-2H-indazol-6-yl)boronic acid Indazole C₈H₉BN₂O₂ 183.98 Kinase inhibition; anticancer research
4-Methyl-1,4-benzoxazin-3-one-6-boronic acid pinacol ester Benzoxazine C₁₅H₁₈BNO₄ 295.12 Stabilized via pinacol ester; peptide coupling

Key Observations :

  • Heterocycle Influence : Benzothiazole derivatives (e.g., this compound) exhibit stronger π-π stacking interactions compared to benzo[b]thiophenes, favoring use in rigid biaryl systems .
  • Biological Activity : Indazole-based boronic acids (e.g., CAS 1001907-57-8) show higher selectivity in enzyme inhibition due to nitrogen-rich scaffolds, unlike benzothiazole derivatives, which are more common in materials science .

Biological Activity

2-Methylbenzothiazole-6-boronic acid (CAS 866332-18-5) is a compound with significant biological activity, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various biochemical processes, making it a valuable tool for researchers. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and applications in scientific research.

Target of Action

The primary target for this compound is the Suzuki–Miyaura cross-coupling reaction , a widely used method in organic synthesis for forming carbon-carbon bonds. This reaction involves two main processes: oxidative addition and transmetalation, where the boronic acid interacts with aryl halides to facilitate coupling reactions.

Mode of Action

In the context of biochemical pathways, this compound acts as a ligand for various enzymes, forming reversible covalent bonds with diols and other nucleophiles. This property is crucial for studying enzyme mechanisms and inhibition. The ability to form covalent bonds enables the compound to alter enzyme activity by binding to active sites or interacting with regulatory proteins.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling : It can modulate key signaling pathways by interacting with signaling molecules, affecting how cells respond to external stimuli.
  • Gene Expression : The compound can influence gene expression by interacting with transcription factors, leading to changes in transcriptional activity.
  • Metabolic Pathways : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to alterations in cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its molecular weight (193.03 g/mol) and its stability under controlled conditions. Studies suggest that while it remains stable initially, prolonged exposure may lead to degradation, affecting its efficacy over time.

Transport and Distribution

The distribution of this compound within cells is influenced by specific transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize in various compartments such as the nucleus or mitochondria, where it exerts its biological effects.

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its function:

  • Nuclear Localization : Interaction with transcription factors may occur here, influencing gene expression.
  • Mitochondrial Targeting : Involvement in cellular metabolism and energy production is possible when localized to mitochondria.

Research Applications

This compound has diverse applications across various fields:

Chemistry

It serves as a building block in organic synthesis, particularly through Suzuki–Miyaura coupling reactions, facilitating the creation of complex organic molecules.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it shows promise as a monoamine oxidase inhibitor, which could be relevant in treating neurodegenerative disorders.

Medicine

Research has demonstrated that derivatives of this compound exhibit inhibitory activity against enzymes associated with neurodegenerative diseases. This positions it as a candidate for further drug development.

Industry

In industrial applications, this compound is utilized in developing advanced materials like polymers and sensors due to its ability to form stable boronic ester linkages.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Studies : Research indicated that this compound effectively inhibits monoamine oxidase enzymes in vitro, suggesting potential therapeutic applications for neurodegenerative diseases.
  • Cell Proliferation Assays : In laboratory settings, long-term exposure to varying concentrations of this compound resulted in significant changes in cell proliferation rates and apoptosis markers in cultured neuronal cells.
  • Tissue Staining Applications : The compound has been used successfully to stain amyloid-beta aggregates in human brain tissues from Alzheimer's patients, indicating its utility in studying neurodegenerative pathology .

Q & A

Q. Table 1. Key Reaction Conditions for Suzuki-Miyaura Coupling

ParameterOptimal ValueReference
CatalystPd(PPh₃)₄ (2 mol%)
SolventDMF/H₂O (3:1)
Temperature80°C
BaseNa₂CO₃

Q. Table 2. Common Impurities and Detection Methods

ImpurityDetection MethodLOD
Protodeboronation byproductHPLC-MS0.1 μg/mL
Residual PdICP-MS0.05 ppm

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylbenzothiazole-6-boronic acid
Reactant of Route 2
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2-Methylbenzothiazole-6-boronic acid

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